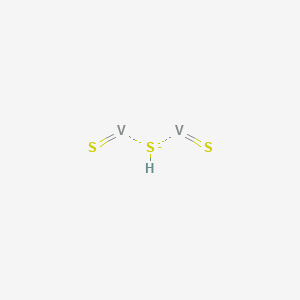

Vanadium sulfide, VS2

Description

Intrinsic Ferromagnetism in Monolayer Vanadium Sulfide (B99878) (VS2)

Theoretical calculations and experimental evidence have established the existence of intrinsic ferromagnetism in monolayer Vanadium Sulfide (VS2), a significant finding for the field of two-dimensional (2D) magnetic materials. rsc.orgresearchgate.net Unlike many other 2D materials that require extrinsic doping or defect engineering to induce magnetism, pristine VS2 monolayers exhibit spontaneous magnetic ordering. rsc.org First-principles calculations have shown that the V atom in a VS2 monolayer possesses a magnetic moment of approximately 0.486 µB. rsc.org This intrinsic magnetism is a crucial property that underpins its potential for spintronic applications.

Room-Temperature Ferromagnetism in Ultrathin VS2 Flakes

A major breakthrough in the study of VS2 has been the experimental verification of ferromagnetism at and above room temperature in ultrathin nanosheets. researchgate.net This discovery is critical, as many 2D magnets exhibit magnetic ordering only at very low temperatures, limiting their practical utility. Experimental observations have confirmed clear magnetic hysteresis loops and ferromagnetic resonance in these ultrathin VS2 nanosheets at room temperature. researchgate.net Theoretical predictions support these findings, with calculations suggesting a Curie temperature (Tc) of approximately 303 K for monolayer H-phase VS2. researchgate.net The ability to retain magnetic properties at ambient temperatures positions VS2 as a promising candidate for the development of practical spintronic devices. rsc.orgresearchgate.net

| Property | Value | Source |

| Predicted Curie Temperature (Tc) | ~303 K | researchgate.net |

| V atom magnetic moment (monolayer) | ~0.486 µB | rsc.org |

Mechanisms of Magnetic Ordering in VS2

The magnetic ordering in VS2 arises from a complex interplay of electronic and structural factors. The primary mechanism is considered to be a competition between through-bond and through-space interactions, with through-bond interactions being dominant. researchgate.net This through-bond spin polarization involves an atom with an up-spin density inducing a down-spin density on an adjacent, directly bonded atom. rsc.org

Further investigations point to the significant role of strong spin-phonon coupling in stabilizing the ferromagnetic ground state. researchgate.net This coupling, which is an order of magnitude larger in VS2 than in most other 2D materials, restricts structural reconstructions that could disrupt the magnetic order. researchgate.net The high Curie temperature is also linked to the specific arrangement of the vanadium d-orbitals (dxy, dz2, and dx2-y2) split by the crystal field. The proximity of their energy levels facilitates efficient superexchange-driven ferromagnetic coupling between adjacent spins, a mechanism explained by the double-orbital model. researchgate.net Additionally, unusual hybridization between the V 3d and S 3p orbitals, leading to electron transfer between the atoms, plays a vital role in the transition of spin moments. researchgate.net

Spin-Polarized Electronic Structures in VS2

The electronic structure of VS2 is intrinsically spin-polarized, a direct consequence of its ferromagnetic nature. This means that the electronic states available for electrons with "spin-up" are different from those for electrons with "spin-down". This property is fundamental to its potential use in spintronics, which seeks to manipulate the spin of electrons in addition to their charge. The spin polarization of the vanadium 3d-orbitals is the primary cause of the energetic spin-splitting of electronic states near the Fermi level. mdpi.com

Spin Splitting of Electronic Bands in VS2

First-principles calculations clearly show a distinct separation between the majority-spin (spin-up) and minority-spin (spin-down) electronic bands in monolayer VS2. researchgate.net In the H-phase of VS2, ferromagnetism splits an isolated low-energy band, creating a ferromagnetic Stoner insulator. chrismarianetti.org This splitting is evident across the band structure, where the spin-up and spin-down bands follow different energy paths. mdpi.comresearchgate.net This energetic separation means that at a given energy level, particularly near the Fermi level, the density of states for spin-up electrons can be significantly different from that of spin-down electrons. This inherent spin splitting is the basis for generating spin-polarized currents. mdpi.com

Realization of 100% Spin Polarization at Fermi Level

A key goal for spintronic materials is to achieve 100% spin polarization at the Fermi level, a condition known as half-metallicity. In a half-metal, one spin channel (e.g., spin-up) is metallic and conducts electrons, while the other spin channel (e.g., spin-down) is semiconducting with a gap at the Fermi level. This allows for the generation of a current that is perfectly spin-polarized.

Pristine VS2 is not a perfect half-metal, but research indicates that this state can be achieved through material engineering. rsc.org Theoretical studies have shown that doping VS2 monolayers with an appropriate concentration of holes can lead to a state with nearly 100% spin polarization. rsc.orgresearchgate.net Furthermore, doping with specific elements, such as hydrogen or halogens (F, Cl, Br), can induce a transition from a semiconductor to a half-metal, realizing the desired 100% spin polarization at the Fermi level. rsc.org This tunability makes VS2 a highly adaptable material for spintronic applications.

Vanadium Sulfide (VS2) in Spintronic Device Concepts

The unique combination of room-temperature ferromagnetism and a highly spin-polarized electronic structure makes VS2 a compelling material for conceptual spintronic devices. rsc.orgresearchgate.net Its two-dimensional nature is particularly advantageous, offering potential for nanoscale electronics and spintronics that are ultrathin and flexible. rsc.org The ability to manipulate its magnetic and electronic properties, for instance by achieving nearly 100% spin polarization through hole doping, significantly enhances its applicability. rsc.orgresearchgate.net

VS2 is considered a promising platform for creating novel high-Curie-temperature spintronic semiconductors. researchgate.net The potential to switch the material from a half-semiconductor to a half-metal via doping opens pathways for developing spin-based transistors and memory devices. rsc.org The demonstration of intrinsic ferromagnetism and the possibility of engineering its spin polarization provide a strong theoretical and experimental foundation for the future design of complex micro- and nano-scale magnetoelectric devices based on Vanadium Sulfide. researchgate.net

Potential for Spin Field-Effect Transistors

Monolayer VS2 exhibits properties that make it a promising candidate for the development of spin field-effect transistors (spin-FETs). The application potential of VS2 in spintronic devices is significantly enhanced by its intrinsic ferromagnetism. researchgate.net First-principles calculations have demonstrated that the VS2 monolayer possesses both dynamic and thermodynamic stability. researchgate.net

A key characteristic for spintronic applications is the ability to maintain a high degree of spin polarization. Studies have shown that by doping the VS2 monolayer with an appropriate concentration of holes, it is possible to achieve and maintain nearly 100% spin polarization. researchgate.netresearchgate.net This high spin polarization is crucial for the efficient injection and detection of spin-polarized currents, a fundamental requirement for the operation of spin-FETs. Furthermore, this hole doping can also induce a reversal of the easy magnetic axis, offering another mechanism for controlling the magnetic state of the material. researchgate.netresearchgate.net These tunable magnetic and electronic properties underscore the potential of VS2 as a channel material in future spin-based transistor technologies. researchgate.net

Spin Transport Properties: Spin Seebeck Effect and Spin Diode Effect

Investigations into the spin transport phenomena in VS2 have revealed properties that are highly relevant for spin-caloritronic and other spintronic devices.

Spin Seebeck Effect (SSE): First-principles calculations combined with non-equilibrium Green's function (NEGF) methods have shown that monolayer VS2 exhibits a superior spin Seebeck effect. aip.org This effect, where a thermal gradient generates a spin current, is particularly pronounced along the armchair direction of the VS2 lattice. aip.org The presence of a robust SSE indicates that VS2 can be effectively used in devices that convert waste heat into spin currents, paving the way for energy-efficient spintronics. aip.org

Spin Diode Effect: While the intrinsic spin diode effect is a subject of ongoing research, studies on heterostructures incorporating VS2 have shown excellent performance. A lateral heterostructure composed of VS2 and Vanadium (II) chloride (VCl2) monolayers demonstrates a significant spin diode effect. aip.org This effect, characterized by the nonreciprocal flow of spin current, is explained by the spin-dependent band structure and transmission spectrum of the heterojunction. aip.org The efficiency of the spin diode behavior in the VS2–VCl2 heterostructure further establishes VS2 as a valuable component for constructing advanced spintronic circuits. aip.org

Magnetic Topological Insulator (MTI) Properties of VS2

Vanadium-based dichalcogenides, particularly in their 2H phase, have been identified as a promising platform for exploring magnetic topological insulators (MTIs). researchgate.net These materials combine intrinsic magnetism with non-trivial band topology, leading to exotic quantum phenomena.

Second-Order Topological Insulator (SOTI) Characteristics in 2H-VS2

First-principles calculations have identified that the 2H phase of monolayer VS2 is a two-dimensional (2D) second-order topological insulator (SOTI) with a ferromagnetic ground state. researchgate.netresearchgate.net Unlike conventional (first-order) topological insulators that feature gapless edge states, a 2D SOTI is characterized by a gapped bulk and gapped edges, but hosts topologically protected gapless states at its corners. researchgate.net

The 2H-VS2 material exhibits a nontrivial band gap across both spin channels, a prerequisite for its topological character. researchgate.net The SOTI phase in 2H-VS2 is protected by the C3 rotation symmetry of its lattice. researchgate.net Theoretical studies confirm that these SOTI properties are robust and can be maintained even in the presence of spin-orbit coupling and are stable against changes in magnetization. researchgate.net The successful experimental synthesis of monolayer 2H-VS2 suggests that the experimental detection of these magnetic SOTI properties is feasible. researchgate.net

| Property | Description | Source(s) |

| Material Phase | 2H-VS2 Monolayer | researchgate.netresearchgate.net |

| Topological Class | Second-Order Topological Insulator (SOTI) | researchgate.netresearchgate.net |

| Magnetic State | Ferromagnetic Ground State | researchgate.netresearchgate.net |

| Key Feature | Gapped bulk and edges, with protected corner states | researchgate.net |

| Protecting Symmetry | C3 Rotation Symmetry | researchgate.net |

Topologically Protected Corner States and Fractional Charge

A defining feature of the SOTI phase in 2H-VS2 is the existence of topologically protected, spin-polarized corner states. researchgate.net These zero-dimensional (0D) states are bound to the corners of a nanodisk-shaped 2H-VS2 structure and are a direct consequence of the non-trivial bulk topology. researchgate.net

A remarkable characteristic of these corner states is that they accommodate a quantized fractional charge. researchgate.net Theoretical calculations show that the charge bound at the corners of a 2H-VS2 nanodisk is precisely e/3. researchgate.net This fractionalization of charge is a robust quantum phenomenon protected by the material's lattice symmetry. The corner states are resilient against symmetry-breaking perturbations, which enhances the prospect of their experimental observation. researchgate.net The combination of magnetism, non-trivial topology, and fractional corner charges makes 2H-VS2 an ideal platform for fundamental physics research and the development of novel quantum devices. researchgate.net

| Feature | Details | Source(s) |

| Topological States | 0D topologically protected corner states | researchgate.net |

| State Properties | Spin-polarized | researchgate.net |

| Bound Charge | Quantized fractional charge of e/3 | researchgate.net |

| Robustness | Stable against symmetry-breaking perturbations | researchgate.net |

Properties

Molecular Formula |

HS3V2- |

|---|---|

Molecular Weight |

199.1 g/mol |

IUPAC Name |

sulfanide;sulfanylidenevanadium |

InChI |

InChI=1S/H2S.2S.2V/h1H2;;;;/p-1 |

InChI Key |

GDBFWDHFJUDBOT-UHFFFAOYSA-M |

Canonical SMILES |

[SH-].S=[V].S=[V] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Vanadium Sulfide Vs2 Architectures

Chemical Vapor Deposition (CVD) Techniques for VS2 Nanosheet Growth

Chemical vapor deposition (CVD) has emerged as a powerful technique for the synthesis of high-quality, large-area, and atomically thin two-dimensional (2D) materials, including VS2. This method offers precise control over the growth process, enabling the production of materials with desired properties.

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of H-phase VS2 Atomic Layers

Atmospheric pressure chemical vapor deposition (APCVD) is a scalable and cost-effective method for the synthesis of monolayer H-phase VS2 crystals. In a typical APCVD process, solid precursors of vanadium and sulfur are heated in a furnace, and the resulting vapors are transported by a carrier gas to a substrate where they react to form VS2. acs.orgresearchgate.netekb.eg

One facile APCVD approach utilizes sodium metavanadate (NaVO3) and sulfur (S) powders as the vanadium and sulfur sources, respectively. acs.orgresearchgate.netekb.eg The growth is typically carried out in a three-zone furnace on silicon dioxide/silicon (SiO2/Si) substrates. adnano-tech.com This method has been successful in producing monolayer H-phase VS2 crystals with a thickness of approximately 0.7 nm and lateral dimensions reaching up to 26 µm. acs.orgresearchgate.netekb.eg The H-phase is a semiconducting polymorph of VS2, making it attractive for electronic and optoelectronic applications.

Influence of Growth Parameters on VS2 Morphology and Crystallinity

The morphology and crystallinity of VS2 grown by CVD are highly dependent on various growth parameters. Precise control over these parameters is crucial for tailoring the material's properties for specific applications. Key parameters that influence the growth include precursor temperature, carrier gas flow rate, and substrate choice.

Precursor Temperature: The temperature of the vanadium precursor, such as NaVO3, plays a critical role in controlling the size and morphology of the resulting VS2 flakes. acs.orgresearchgate.net Higher precursor temperatures generally lead to an increased vapor pressure of the vanadium source, which can influence the nucleation density and growth rate of VS2 crystals.

Substrate: The choice of substrate can also impact the growth and quality of VS2. While SiO2/Si is a common substrate, growth on other substrates like mica has also been explored and can lead to different crystalline orientations and domain sizes.

| Growth Parameter | Effect on VS2 Morphology and Crystallinity |

| Vanadium Precursor Temperature | Influences the size and shape of VS2 flakes. |

| Sulfur Temperature | Affects the sulfur vapor concentration, influencing stoichiometry and phase purity. |

| Carrier Gas Flow Rate | Modulates precursor transport, impacting the lateral dimensions of VS2 crystals. |

| Growth Time | Determines the final size of the grown VS2 nanosheets. |

| Substrate Temperature | Affects the surface mobility of adatoms and the crystalline quality of the film. |

Hydrothermal and Solvothermal Synthesis Approaches for VS2 Nanostructures

Hydrothermal and solvothermal methods are solution-based techniques that offer a versatile and low-cost route for the synthesis of a wide range of nanomaterials, including various VS2 nanostructures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave.

Optimization of Hydrothermal Parameters for VS2 Nanosheet Quality

The quality of VS2 nanosheets synthesized via hydrothermal methods is highly sensitive to the reaction parameters. Systematic optimization of these parameters is essential to achieve materials with desired crystallinity, morphology, and purity. Key parameters that are often tuned include the reaction temperature, time, and the concentration of precursors.

For instance, in a typical synthesis of VS2 nanosheets, sodium orthovanadate (Na3VO4) and thioacetamide (B46855) (TAA) are used as vanadium and sulfur precursors, respectively. researchgate.net By systematically varying the hydrothermal temperature, it has been shown that higher temperatures, up to a certain point, can lead to enhanced crystallinity of the VS2 nanosheets. researchgate.net Similarly, the reaction time also plays a crucial role; sufficient time is required for the complete reaction and crystallization of the product.

| Hydrothermal Parameter | Effect on VS2 Nanosheet Quality |

| Reaction Temperature | Higher temperatures generally improve crystallinity. |

| Reaction Time | Longer reaction times can lead to better-defined structures. |

| Precursor Concentration | Affects the nucleation and growth kinetics, influencing the size and morphology of the nanosheets. |

| Solvent Composition | The choice of solvent can influence the solubility of precursors and the final product morphology. |

| pH of the Solution | Can affect the reaction pathway and the phase of the resulting vanadium sulfide (B99878). |

Control over VS2 Microflower Morphologies

Hydrothermal and solvothermal methods are particularly effective in producing complex, three-dimensional (3D) hierarchical structures, such as VS2 microflowers. These microflowers are typically self-assembled from numerous interconnected nanosheets, offering a high surface area which is beneficial for applications like catalysis and energy storage.

The formation of these intricate morphologies is a result of a self-assembly process that occurs during the hydrothermal or solvothermal treatment. By carefully controlling the reaction conditions, such as the choice of solvent, precursors, and the addition of structure-directing agents, it is possible to tailor the size, shape, and density of the nanosheet "petals" that constitute the microflower. ekb.eg For example, a one-step solvothermal method has been developed to synthesize VS2 microspheres assembled from ultrathin nanosheets without the use of any additives. ekb.eg

Molecular Beam Epitaxy (MBE) for Ultrathin VS2 and Vanadium-Rich Phases

Molecular beam epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision. In MBE, thermal beams of atoms or molecules are directed onto a heated crystalline substrate, where they condense and form an epitaxial film. This technique offers unparalleled control over the thickness, composition, and structure of the grown material.

The synthesis of ultrathin VS2 and even vanadium-rich phases can be achieved through a two-step MBE process. acs.org This typically involves an initial deposition of vanadium in a sulfur-rich environment at room temperature, followed by an annealing step at elevated temperatures to promote crystallization and the formation of well-ordered structures. acs.org

Controlled Synthesis of Stoichiometric and S-Depleted VS₂

The synthesis of vanadium sulfide with precise stoichiometry is challenging because the stoichiometric VS₂ phase is thermodynamically metastable. researchgate.net However, various methods have been developed to control the V/S ratio, enabling the creation of both stoichiometric (VS₂) and sulfur-depleted (e.g., V₄S₇) phases. acs.orgnih.gov

Molecular Beam Epitaxy (MBE) offers a high degree of control. In a two-step MBE process, vanadium and sulfur are deposited at room temperature, followed by an annealing step. The final stoichiometry is determined by the initial material coverage, annealing temperature, and sulfur pressure. acs.orgnih.gov For instance, stoichiometric single-layer VS₂ can be obtained by depositing less than 0.5 monolayer of material and annealing at temperatures not exceeding 600 K. nih.gov Annealing at higher temperatures (above 600 K) without sulfur pressure encourages the desorption of sulfur, leading to the spontaneous ordering of sulfur vacancies into one-dimensional arrays and the formation of an S-depleted V₄S₇ phase. acs.org

Hydrothermal methods also provide a route to stoichiometry control, particularly for creating sulfur vacancies. By adjusting the molar ratio of precursors, such as sodium orthovanadate and thioacetamide, and optimizing the reaction temperature, it is possible to produce VS₂ with a high density of sulfur vacancy defects. seu.edu.cn One study found that a vanadium-to-sulfur precursor ratio of 1:5 and a temperature of 140°C were optimal for synthesizing nano-flower-like 2H-VS₂ with rich sulfur vacancies. seu.edu.cn Additionally, low-temperature vacuum annealing of 1T-VS₂ crystals initially grown by chemical vapor transport (CVT) has been used to achieve stoichiometric VS₂ bulk crystals. researchgate.net

| Synthesis Method | Key Parameters | Resulting Phase | Reference |

|---|---|---|---|

| Molecular Beam Epitaxy (MBE) | <0.5 ML coverage, Annealing ≤ 600 K | Stoichiometric VS₂ | nih.gov |

| Molecular Beam Epitaxy (MBE) | Annealing > 600 K, No S pressure | S-depleted V₄S₇ | acs.org |

| Hydrothermal | V:S precursor ratio 1:5, 140°C for 24h | Sulfur vacancy-rich 2H-VS₂ | seu.edu.cn |

| Chemical Vapor Transport (CVT) + Annealing | Low-temperature vacuum annealing | Stoichiometric VS₂ | researchgate.net |

Formation of Self-Intercalated V₅S₈-derived Layers

The VₓS₈ family of compounds represents structures where additional vanadium atoms are inserted, or "self-intercalated," between the layers of the parent VS₂ structure. arxiv.org The V₅S₈ phase is a notable example, consisting of VS₂ layers with intercalated vanadium atoms in the van der Waals gaps. acs.orgresearchgate.net This self-intercalation significantly alters the electronic and magnetic properties of the material, transforming it into an antiferromagnetic metal. arxiv.orgresearchgate.net

The synthesis of V₅S₈ can be achieved through methods that provide an excess of vanadium. Using MBE, depositing larger quantities of vanadium and sulfur followed by annealing in a sulfur-rich atmosphere promotes the formation of self-intercalated, thin V₅S₈-derived layers. acs.orgnih.gov In this configuration, layers of V atoms, often in a 2x2 pattern, are hosted between the primary VS₂ sheets. nih.gov

Chemical Vapor Transport (CVT) is another effective method for growing high-purity single crystals of V₅S₈. researchgate.net In this technique, precursor elements (vanadium and sulfur powders) are sealed in an evacuated ampoule with a transport agent, typically iodine. researchgate.netresearchgate.net A temperature gradient is established along the ampoule (e.g., 550-600°C), causing the transport agent to react with the precursors to form volatile gaseous compounds. These compounds then decompose in the cooler zone, depositing single crystals of V₅S₈. researchgate.netresearchgate.net Optimizing CVT growth parameters can reduce crystalline disorder and sulfur vacancies. researchgate.net

Liquid-Phase Exfoliation and Intercalation Methods for VS₂

Liquid-phase exfoliation (LPE) is a scalable, solution-based method for producing 2D nanosheets from layered bulk materials. The process involves sonicating a powder of the bulk material (e.g., VS₂) in a suitable solvent. The energy from sonication overcomes the weak van der Waals forces holding the layers together, causing exfoliation and fragmentation into nanosheets. ekb.eg The choice of solvent is critical, with solvents having surface energies similar to that of the 2D material providing the best stabilization against re-aggregation. ekb.eg

For VS₂, a specific LPE procedure involves using a VS₂·NH₃ precursor. nih.gov In this method, ammonia (B1221849) (NH₃) molecules are first intercalated into the S-V-S layers. The subsequent diffusion of these ammonia molecules out of the layers breaks down the periodic stacking, resulting in the formation of ultrathin VS₂ nanosheets. nih.gov This approach avoids high-temperature solid-state procedures and offers a rapid, accessible route to producing VS₂ nanosheets. nih.gov

Lithium-Ion Assisted Exfoliation Mechanisms

Electrochemical intercalation provides a powerful mechanism to facilitate the exfoliation of TMDs. For VS₂, this process typically involves the intercalation of lithium ions (Li⁺) into the van der Waals gaps of the bulk material. The insertion of Li⁺ ions between the VS₂ layers increases the interlayer spacing and weakens the van der Waals forces that bind them. researchgate.net

The process begins with an electrochemical reaction where VS₂ acts as an electrode in a lithium-ion cell. During discharge, Li⁺ ions from the electrolyte are driven into the VS₂ structure, forming LiₓVS₂. researchgate.netresearchgate.net This intercalation is followed by a conversion reaction at lower voltages. researchgate.netresearchgate.net The initial intercalation step is crucial for exfoliation; the expansion of the crystal lattice upon Li⁺ insertion introduces significant strain, making the material susceptible to exfoliation into individual or few-layer nanosheets upon subsequent mild sonication in a solvent. This method leverages electrochemical control to achieve efficient and often large-scale production of 2D VS₂.

Hybrid Synthesis Approaches for VS₂-Based Composites

Creating composites by integrating VS₂ with other functional materials, such as carbon-based nanostructures or other TMDs, is a key strategy for enhancing its properties and developing advanced functional devices.

VS₂/Graphene and VS₂/Carbon Composites

Graphene and other carbon nanomaterials are excellent substrates for VS₂ due to their high electrical conductivity and large surface area. Hybrid materials of VS₂ and graphene can be synthesized through various methods, including hydrothermal approaches. A facile one-pot hydrothermal process can be used to create VS₂/graphene nanosheet (VS₂/GNS) composites. researchgate.net In a typical synthesis, precursors for VS₂ are reacted in a suspension of graphene oxide (GO) in the presence of a surfactant. During the reaction, VS₂ nanosheets nucleate and grow directly on the surface of the graphene sheets, which are simultaneously reduced to reduced graphene oxide (rGO). researchgate.net

This in-situ growth ensures an intimate interface between the two materials, which facilitates rapid electron transport. researchgate.net The resulting hierarchical structure, with VS₂ sheets anchored on the graphene surface, also provides a robust matrix that can buffer the volume changes of VS₂ during electrochemical cycling, leading to improved stability. researchgate.net

VS₂/MoS₂ and Other TMD Heterocomposites

Heterostructures composed of different TMDs, such as VS₂ and molybdenum disulfide (MoS₂), can exhibit synergistic effects and novel properties not present in the individual components. acs.orgdntb.gov.ua These heterocomposites can be synthesized using techniques like hydrothermal methods and chemical vapor deposition (CVD).

A one-pot hydrothermal method has been successfully employed to synthesize flower-like MoS₂/VS₂ nanocomposites. acs.orgdntb.gov.ua This simple, low-cost, and environmentally friendly approach allows for the simultaneous formation of both TMDs into an integrated nanocomposite structure. acs.org

Alternatively, CVD provides a route for creating well-defined, layered heterostructures. researchgate.net While direct reports on VS₂/MoS₂ via CVD are emerging, the principles are well-established from other TMD systems like WS₂/MoS₂. researchgate.net A two-step CVD process can be used, where one TMD (e.g., VS₂) is first grown on a substrate, followed by the deposition of the second TMD (e.g., MoS₂) on top to form a vertical heterostructure. researchgate.net This method allows for control over the thickness and interface quality of the resulting composite. researchgate.net

Advanced Structural Characterization and Engineering of Vanadium Sulfide Vs2

Crystallographic Phase Analysis of VS2 (1T-VS2, 2H-VS2, T-phase, H-phase)

Vanadium disulfide, like many TMDs, exhibits polymorphism, meaning it can exist in different crystal structures or phases. The most common phases are the 1T (trigonal) and 2H (hexagonal) phases, often referred to as T-phase and H-phase, respectively. aip.org The arrangement of sulfur (S) and vanadium (V) atoms differs in these phases, leading to distinct electronic and magnetic properties. rsc.orgaip.org The 1T phase has an octahedral coordination, while the 2H phase has a trigonal prismatic coordination. aip.org

First-principles calculations have shown that the H-phase is generally more energetically favorable at the ground state for both bulk and monolayer VS2. aip.org However, the metallic T-phase is more commonly synthesized experimentally. aip.org At room temperature, bulk 1T-VS2 is more stable than bulk 2H-VS2. rsc.org

| Phase | Common Name | Crystal System | Coordination | Key Property |

| 1T-VS2 | T-phase | Trigonal | Octahedral | Metallic |

| 2H-VS2 | H-phase | Hexagonal | Trigonal Prismatic | Semiconducting |

The stability of VS2 phases is a delicate balance of temperature and layer thickness. rsc.orgresearchgate.netrsc.org Below room temperature, both monolayer and bulk VS2 favor the H-phase. rsc.orgresearchgate.netrsc.org However, at room temperature, a phase transition occurs where the bulk material prefers the T-phase, while the monolayer remains in the more stable H-phase. rsc.orgresearchgate.netrsc.org This indicates that thinning the material from bulk to a monolayer can induce a phase transition from the T-phase to the H-phase at room temperature. rsc.org

The transition temperature for this phase change is higher for monolayers than for the bulk material, allowing monolayer H-phase VS2 to exist over a broader temperature range. rsc.org Theoretical calculations predict that the phase transition from 2H-VS2 to 1T-VS2 in the bulk material should happen at or below room temperature. rsc.org

The 2H phase of VS2 crystallizes in the hexagonal P6₃/mmc space group (No. 194). materialsproject.orgmaterialsproject.orgatomic-scale-physics.de This space group is characterized by a high degree of symmetry. researchgate.netucl.ac.uk In this structure, the vanadium and sulfur atoms are arranged in a layered fashion, with each layer consisting of a plane of vanadium atoms sandwiched between two planes of sulfur atoms. materialsproject.org These layers are held together by weak van der Waals forces.

The crystal structure belonging to the P6₃/mmc space group is two-dimensional and is composed of VS2 sheets oriented along the (0, 0, 1) direction. materialsproject.orgmaterialsproject.org Within this structure, the V⁴⁺ ions are bonded to six equivalent S²⁻ atoms, forming distorted edge-sharing VS₆ pentagonal pyramids with V-S bond lengths of 2.36 Å. materialsproject.org

Defect Engineering in VS2 Nanosheets

Defect engineering is a powerful technique for tailoring the properties of VS2 nanosheets. By intentionally introducing defects, such as vacancies, the electronic structure and catalytic activity of the material can be significantly altered. researchgate.netrsc.org

Sulfur vacancies are a common type of point defect in VS2. The creation of sulfur vacancies can be achieved through methods like annealing in a vacuum. nih.govacs.org These vacancies can significantly modify the material's properties. For instance, introducing sulfur vacancies can enhance the electrochemical performance of VS2 when used as a cathode in zinc-ion batteries. researchgate.netrsc.org Calculations have shown that the presence of sulfur vacancies in the S-V-S layer can lower the adsorption energy of Zn²⁺ ions, which facilitates their diffusion and improves cycling performance. researchgate.net

The controlled creation of sulfur vacancies can also lead to the formation of new, ordered phases. For example, annealing single-layer VS2 islands without sulfur pressure can cause sulfur vacancies to spontaneously order into one-dimensional arrays. nih.govacs.org

The concentration of defects, particularly sulfur vacancies, has a direct impact on the catalytic activity of VS2. rsc.orgacs.org In the context of the hydrogen evolution reaction (HER), sulfur vacancies can create more active sites for catalysis. seu.edu.cn The presence of these vacancies can enhance the intrinsic HER activity. acs.org

Studies on other TMDs like MoS2 have shown that the catalytic activity for processes like the reverse water gas shift reaction is highly dependent on the type and concentration of sulfur vacancies. ustc.edu.cn Lowering the coordination number at bridge sulfur vacancies can significantly increase the reaction rate. ustc.edu.cn Similarly, for CO and CO₂ intercalation, sulfur vacancies in MoS2 act as selective vectors, facilitating CO intercalation and catalytic conversion. rsc.org This suggests that controlling the concentration of sulfur vacancies is a key strategy for designing highly active and selective VS2-based catalysts.

Strain Engineering of Vanadium Sulfide (B99878) (VS2) Materials

Strain engineering involves applying mechanical strain to a material to modify its properties. acs.orgresearchgate.netrsc.org For two-dimensional materials like VS2, strain can be a powerful tool to tune their electronic and magnetic characteristics. ibs.re.kr

By applying biaxial strain, the phase stability of monolayer VS2 can be reversibly tuned. ibs.re.kr For instance, at 0 K, the H-phase is stable within a biaxial strain range of -7% to 4.5%. ibs.re.kr Outside this range, the T-phase becomes more stable. ibs.re.kr Importantly, a tensile strain of just 2%, which is experimentally achievable, can be enough to switch the phase from H to T at room temperature. ibs.re.kr This interplay between strain and temperature provides a pathway to control the phase transitions in VS2 monolayers. ibs.re.kr

Strain engineering has also been used to modulate the bandgap and photoluminescence of other TMDs, demonstrating its potential for tuning the optoelectronic properties of VS2. rsc.org The mechanical properties themselves, such as the Young's modulus, can also be investigated and potentially tuned through strain. acs.org For VS2 sheets, the Young's modulus has been estimated to be approximately 44.4 ± 3.5 GPa. acs.org

Effects of Isotropic Strain on Monolayer VS2 Properties

The application of isotropic strain to monolayer Vanadium Sulfide (VS2) has been theoretically shown to be a powerful method for tuning its magnetic properties. First-principles calculations reveal that pristine VS2 monolayers exhibit intrinsic ferromagnetic behavior. acs.orgresearchgate.net This ferromagnetism can be significantly influenced by mechanical strain. acs.org

Research indicates that both the magnetic moments and the strength of the magnetic coupling are highly sensitive to isotropic strain, increasing rapidly as the strain is varied from -5% (compressive) to +5% (tensile). acs.orgresearchgate.net The strain-dependent magnetic moment is thought to be linked to the strong ionic-covalent bonds within the material. acs.org Meanwhile, the observed ferromagnetism and its modulation with strain are attributed to the combined effects of through-bond and through-space interactions. acs.org These findings highlight a pathway for designing VS2-based nanoelectronic and spintronic devices by mechanically engineering their magnetic characteristics. acs.org While pristine materials like MoS2 remain non-magnetic even under significant strain, VS2's inherent metallic nature and the electronic configuration of vanadium make it susceptible to strain-induced magnetic enhancements. nih.gov Theoretical studies propose that applying in-plane strain is a viable method to induce and stabilize long-range ferromagnetic order in VS2-based materials. iphy.ac.cn

Table 1: Effect of Isotropic Strain on VS2 Monolayer Properties

| Property | Strain Range | Observation | Source |

|---|---|---|---|

| Magnetic Moment | -5% to +5% | Rapidly increases with increasing strain. | acs.orgresearchgate.net |

| Magnetic Coupling Strength | -5% to +5% | Rapidly increases with increasing strain. | acs.orgresearchgate.net |

Biaxial and Uniaxial Strain Modulation in VS2 Heterostructures

Strain engineering, through both biaxial and uniaxial stress, plays a critical role in modulating the electronic and magnetic properties of VS2 heterostructures. In heterostructures formed by stacking T-phase and H-phase VS2 monolayers, first-principles calculations show that the ferromagnetic (FM) state is the ground state under normal conditions and with biaxial strains. nih.gov However, under compressive strain, the anti-ferromagnetic (AFM) and FM states can degenerate. nih.gov A key finding is that applying specific biaxial or uniaxial strains can induce a transition in the tVS2/hVS2 heterostructure from a gapless semiconductor to a metal or a half-metal, which allows for 100% spin polarization at the Fermi level. nih.govresearchgate.net

In heterostructures involving VS2 and other transition metal dichalcogenides (TMDs), such as MoS2, strain is also a powerful tuning parameter. For VS2/MoS2 heterobilayers, which exhibit metallic characteristics, applying a biaxial tensile strain enhances the magnetic moments of both the vanadium and sulfur atoms. rsc.org Studies on various TMD heterostructures show that increasing either biaxial or uniaxial tensile strain can drive a semiconductor-to-metal transition. rsc.org For instance, while a WSe2/MoS2 heterobilayer can undergo a direct-to-indirect bandgap transition under strain, VS2-based heterostructures show a direct modulation of their metallic and magnetic states. rsc.org Research on the H-phase of monolayer VS2 reveals it undergoes a phase shift from a semiconductor to a metal under both uniaxial and biaxial compressive strains. arxiv.org Uniaxial strains, in particular, have been found to have a more pronounced effect on the energy gap compared to biaxial strains within a range of -5% to +5%. arxiv.org

Table 2: Strain Modulation Effects in VS2 Heterostructures

| Heterostructure | Strain Type | Applied Strain | Resulting Property Change | Source |

|---|---|---|---|---|

| tVS2/hVS2 | Biaxial/Uniaxial | Specific values | Transition from gapless semiconductor to metal or half-metal. | nih.govresearchgate.net |

| tVS2/hVS2 | Compressive | Not specified | Degeneracy of anti-ferromagnetic and ferromagnetic states. | nih.gov |

| VS2/MoS2 | Biaxial Tensile | Not specified | Enhanced magnetic moments of V and S atoms. | rsc.org |

Advanced Characterization Techniques for VS2 Structural Integrity

High-Resolution Transmission Electron Microscopy (HRTEM) and Atomic Force Microscopy (AFM) for Morphology and Thickness Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) and Atomic Force Microscopy (AFM) are indispensable tools for analyzing the morphology and thickness of VS2 nanostructures. youtube.com HRTEM provides detailed images of the crystalline structure at the atomic level. For VS2 nanoflowers, HRTEM has revealed an interlayer spacing of approximately 5.74 Å, which is very close to the 5.76 Å spacing of the (001) plane in bulk VS2, confirming the retention of the bulk crystallographic arrangement. mdpi.com In ultrathin VS2 nanosheets, HRTEM imaging of the edge areas can identify the number of stacked single layers, with observations of three to four dark and bright patterns corresponding to 3-4 single layers of VS2. researchgate.net

AFM is used to provide a three-dimensional profile of the surface topography and to measure the thickness of the nanosheets. youtube.comresearchgate.net For ultrathin VS2 nanosheets synthesized hydrothermally, tapping-mode AFM measurements have shown thicknesses ranging from 1.51 to 2.85 nm. researchgate.net Considering the c-axis lattice parameter of VS2 is approximately 0.58 nm, this thickness corresponds to nanosheets composed of 3 to 5 single layers. researchgate.net In another study of VS2 synthesized by chemical vapor deposition (CVD), AFM determined the thickness of a single nanosheet to be around 42.5 nm. uh.edu The combination of TEM and AFM allows for a comprehensive morphological and dimensional analysis of VS2 nanomaterials. nih.govnih.gov

Table 3: Morphological and Thickness Analysis of VS2 by HRTEM and AFM

| VS2 Sample Type | Characterization Technique | Measurement | Finding | Source |

|---|---|---|---|---|

| Nanoflowers | HRTEM | Interlayer Spacing | ~5.74 Å, matching the (001) interplanar spacing. | mdpi.com |

| Ultrathin Nanosheets | HRTEM | Layer Count | 3-4 layers identified from edge patterns. | researchgate.net |

| Ultrathin Nanosheets | AFM | Thickness | 1.51 nm to 2.85 nm (corresponding to 3-5 layers). | researchgate.net |

X-ray Diffraction (XRD) and Electron Diffraction for Crystal Structure and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of VS2. ekb.eg The XRD patterns of synthesized VS2 materials typically show sharp diffraction peaks, indicating high crystallinity. mdpi.com For hexagonal VS2, prominent peaks are indexed to specific crystallographic planes. mdpi.comwhut.edu.cn For example, peaks observed at 2θ values of 15.3°, 35.8°, 45.7°, and 56.2° correspond to the (001), (100), (012), and (110) planes, respectively, which is consistent with the JCPDS card No. 89-1640 for hexagonal VS2. mdpi.comresearchgate.net The strong peak corresponding to the (001) plane, often seen around 15.4°, confirms the layered hexagonal phase of VS2. researchgate.net

Optimized hydrothermal synthesis has produced VS2 nanosheets with a confirmed layered hexagonal crystal structure and lattice parameters of a = b = 3.2210 Å and c = 5.7550 Å. ekb.eg In-situ XRD is also employed to track structural evolution during electrochemical processes, revealing phase transformations between VS2 and intercalated phases like LixVS2 or NaxVS2. whut.edu.cnresearchgate.net

Selected Area Electron Diffraction (SAED), a technique used in transmission electron microscopy, complements XRD analysis. For VS2 nanoflowers, SAED patterns show concentric rings that are indexed to the (001), (100), and (110) planes, confirming the polycrystalline nature of the material and corroborating the XRD results. mdpi.com For single-crystal VS2 nanosheets synthesized via CVD, electron diffraction patterns obtained along the c-axis confirm the hexagonal 1T crystalline structure. uh.edu

Table 4: XRD and Electron Diffraction Data for Hexagonal VS2

| Technique | Sample | Key Findings | Lattice Parameters / Peak Positions | Source |

|---|---|---|---|---|

| XRD | Nanoflowers | High crystallinity, hexagonal phase | Peaks at 2θ = 15.3° (001), 35.8° (100), 56.2° (110) | mdpi.com |

| XRD | Nanosheets | Layered hexagonal structure | a = b = 3.2210 Å, c = 5.7550 Å | ekb.eg |

| SAED | Nanoflowers | Polycrystalline, hexagonal phase | Rings indexed to (001), (100), (110) planes | mdpi.com |

Raman Spectroscopy for Vibrational Modes and Phase Identification

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes, crystal structure, and number of layers in VS2 materials. gia.eduedinst.com The Raman spectrum of VS2 provides a unique "fingerprint" based on the inelastic scattering of light from its crystal lattice vibrations. mdpi.comedinst.com For the H-phase of VS2, two characteristic Raman peaks are typically observed: the A1g mode and the E2g mode. researchgate.net The A1g mode corresponds to the out-of-plane vibrations of sulfur atoms, while the E2g mode relates to the in-plane vibrations. researchgate.net

The positions of these peaks and the frequency difference between them are sensitive to the number of layers. For monolayer H-phase VS2, the A1g and E12g modes have been reported around 402 cm⁻¹ and 384 cm⁻¹, respectively, with a peak-to-peak frequency difference of about 18 cm⁻¹, which is a key indicator of a monolayer. researchgate.net In another study, the characteristic E1g phonon mode, attributed to the in-plane vibration of the S-V-S bond, was identified at 281.224 cm⁻¹. researchgate.net As the number of layers increases towards bulk material, the A1g mode tends to show a red-shift (a decrease in frequency). researchgate.net

Temperature-dependent Raman spectroscopy can also be used to study phase transitions, such as the charge density wave (CDW) transition. researchgate.net Studies have shown distinct Raman modes at 106.2, 176.8, and 298.1 cm⁻¹ in 1T-VS2, with their positions and linewidths changing as a function of temperature, providing insight into the dynamics of phase transitions. researchgate.net This makes Raman spectroscopy a crucial tool for both phase identification and for understanding the physical phenomena in VS2. spectroscopyonline.com

Table 5: Characteristic Raman Modes for VS2

| VS2 Phase/Form | Raman Mode | Peak Position (cm⁻¹) | Vibrational Type | Source |

|---|---|---|---|---|

| Monolayer H-phase | A1g | ~402 | Out-of-plane | researchgate.net |

| Monolayer H-phase | E12g | ~384 | In-plane | researchgate.net |

| Nanosheets | E1g | ~281 | In-plane S-V-S vibration | researchgate.net |

Scanning Tunneling Microscopy (STM) for Atomic Models and Surface Structures

Scanning Tunneling Microscopy (STM) is a premier technique for investigating the atomic-scale structural and electronic properties of VS2, providing real-space images of the surface with atomic resolution. arxiv.org It allows for the direct visualization of the atomic lattice, surface defects, and electronic superstructures like charge density waves (CDWs). acs.orgresearchgate.net

STM studies on VS2 grown on graphene/Ir(111) have successfully resolved the atomic structure and identified various V-S stoichiometries. acs.org By comparing experimental STM topographs with Density Functional Theory (DFT) calculations, researchers can build accurate atomic models. acs.org For instance, an S-depleted phase with a V4S7 stoichiometry has been identified and its atomic structure determined. acs.orgresearchgate.net Furthermore, STM has been used to characterize self-intercalated V5S8-derived layers, which feature a 2x2 layer of V atoms situated between VS2 sheets. acs.orgnih.gov

Atomically resolved STM topographs of VS2 can reveal not only the hexagonal atomic lattice but also complex superstructures. nih.gov At room temperature, a slightly disordered 2x2 superstructure has been observed, which is consistent with the intercalation layer expected in a V5S8-derived structure. nih.gov At low temperatures (e.g., 7 K), STM has revealed other superstructures, such as a 9 x √3 R30° pattern in monolayer VS2, which is associated with a CDW phase. researchgate.net The ability of STM to probe the local density of states also provides insight into the electronic properties associated with these atomic structures. arxiv.org

Table 6: Summary of STM Findings for VS2 Structures

| VS2-related Structure | Key STM Observation | Associated Model/Phenomenon | Source |

|---|---|---|---|

| Monolayer VS2 | Hexagonal atomic lattice | Direct visualization of surface atoms. | nih.gov |

| S-depleted VS2 | Ordered 1D arrays of S-vacancies | Atomic model of V4S7 stoichiometry. | acs.orgresearchgate.net |

| Intercalated VS2 | 2x2 superstructure | V5S8-derived layers with intercalated V atoms. | acs.orgnih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to investigate the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For Vanadium Sulfide (VS₂), XPS is indispensable for confirming its successful synthesis, determining the oxidation states of both vanadium and sulfur, and identifying any impurities or surface oxidation. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

Detailed Research Findings

High-resolution XPS spectra of the V 2p and S 2p core levels provide detailed insight into the chemical nature of VS₂.

Vanadium (V) Core Level Spectra

The high-resolution V 2p spectrum is characterized by a spin-orbit doublet, corresponding to the V 2p₃/₂ and V 2p₁/₂ orbitals. The binding energies of these peaks are indicative of the vanadium oxidation state. In high-quality, stoichiometric VS₂, the vanadium is expected to be in the V⁴⁺ oxidation state. oup.com

Research has shown that for monolayer H-phase VS₂, two peaks at approximately 516.6 eV and 523.7 eV correspond to the V 2p₃/₂ and V 2p₁/₂ orbitals, respectively, confirming the V⁴⁺ state. oup.com However, depending on the synthesis method and sample conditions, other vanadium oxidation states can be present. For instance, in VS₂ nanoflowers synthesized via a hydrothermal method, while the dominant peaks at 517.4 eV (V 2p₃/₂) and 524.8 eV (V 2p₁/₂) affirmed the V⁴⁺ state, smaller peaks at 514.3 eV and 522.3 eV suggested the presence of V²⁺ ions. mdpi.com Similarly, other studies have identified V³⁺ and V⁵⁺ states, often attributed to defects, surface oxidation into vanadium oxides (VOₓ), or the presence of intercalated vanadium atoms. rsc.orgacs.org The presence of V³⁺ is often indicated by peaks around 513.7 eV. rsc.org Surface oxidation can lead to V⁵⁺ components appearing at higher binding energies. rsc.org

| Oxidation State | Orbital | Reported Binding Energy (eV) | Reference |

|---|---|---|---|

| V²⁺ | V 2p₃/₂ | 514.12 - 514.3 | mdpi.comresearchgate.net |

| V 2p₁/₂ | 521.62 - 522.3 | mdpi.comresearchgate.net | |

| V³⁺ | V 2p₃/₂ | 513.7 | rsc.org |

| V 2p₁/₂ | 521.4 | rsc.org | |

| V⁴⁺ | V 2p₃/₂ | 516.6 - 517.4 | oup.commdpi.com |

| V 2p₁/₂ | 523.7 - 524.8 | oup.commdpi.com | |

| V⁵⁺ (oxide) | V 2p₃/₂ | ~516-517 | acs.org |

| V 2p₁/₂ | Not specified |

Sulfur (S) Core Level Spectra

Similarly, the high-resolution S 2p spectrum exhibits a doublet for the S 2p₃/₂ and S 2p₁/₂ orbitals. For VS₂, these peaks are characteristic of the sulfide ion (S²⁻). Typical binding energies for the S 2p₃/₂ and S 2p₁/₂ orbitals in VS₂ are found at approximately 162.6 eV and 163.8 eV, respectively, which is consistent with the S²⁻ oxidation state. oup.com Other studies report similar values, such as 162.2 eV and 163.4 eV for S 2p₃/₂ and S 2p₁/₂, respectively. researchgate.net

The S 2p spectra can also reveal the presence of other sulfur species. For example, peaks for polysulfides (Sₙ²⁻) may appear, sometimes originating from an excess of sulfur source during synthesis. rsc.org A peak around 162.6 eV has also been ascribed to sulfur ions in a low coordination state at the surface. nih.gov Exposure to atmospheric conditions can lead to minor oxidation, resulting in the formation of elemental sulfur (S⁰) with peaks near 164.5 eV or sulfate (B86663) species (SO₄²⁻) at higher binding energies around 169.6 eV. nih.gov In some vanadium sulfide phases, such as those formed after annealing VS₂, a higher binding energy environment for sulfur (161.8/163.0 eV) can indicate the presence of S₂²⁻ species alongside S²⁻. acs.org

| Sulfur Species | Orbital | Reported Binding Energy (eV) | Reference |

|---|---|---|---|

| S²⁻ | S 2p₃/₂ | 160.83 - 162.6 | oup.comacs.orgnih.gov |

| S 2p₁/₂ | 162.02 - 163.8 | oup.comacs.orgnih.gov | |

| S₂²⁻ | S 2p₃/₂ | 161.8 | acs.org |

| S 2p₁/₂ | 163.0 | acs.org | |

| S⁰ (Elemental) | - | 164.5 | nih.gov |

| Sulfate (SO₄²⁻) | - | ~169.6 | nih.gov |

The quantitative analysis of the areas under the V 2p and S 2p peaks allows for the determination of the V:S atomic ratio, which is crucial for verifying the stoichiometry of the synthesized material. researchgate.net Collectively, the XPS results provide conclusive evidence for the chemical composition, purity, and the specific oxidation states of the constituent elements in VS₂, confirming the quality and chemical stability of the material. oup.com

Theoretical and Computational Studies of Vanadium Sulfide Vs2 Properties

Density Functional Theory (DFT) for Electronic and Magnetic Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic electronic and magnetic characteristics of VS2. Through DFT calculations, researchers can predict and analyze various properties, including band structures and magnetic anisotropy, which are crucial for potential applications in electronics and spintronics. arxiv.orgparksystems.com

First-Principles Calculations of VS2 Band Structures

First-principles calculations, rooted in DFT, are extensively used to determine the electronic band structure of VS2. These calculations have shown that both bulk and monolayer VS2 are semiconductors with indirect bandgaps. francis-press.com For instance, one study calculated the bandgap of bulk VS2 to be 0.624 eV, while a monolayer of VS2 was found to have a bandgap of 1.060 eV. francis-press.com The difference in bandgap values highlights the influence of dimensionality on the electronic properties of the material.

The nature of the band structure is critical for understanding the material's conductivity and optical properties. In bulk VS2, the valence-band maximum (VBM) is located at the G point, while the conduction-band minimum (CBM) is situated between the H and K points of the Brillouin zone. francis-press.com For monolayer VS2, the VBM is found between the F and Q points, and the CBM is located between the F and G points. francis-press.com These findings indicate that in both forms, an electron transition from the valence to the conduction band requires a change in momentum, characteristic of an indirect bandgap semiconductor. francis-press.com

Furthermore, DFT calculations have revealed that the electronic properties of VS2 can be tuned. For example, applying biaxial strain can induce a metal-insulator transition. researchgate.net Doping with other elements, such as iron, can also significantly modify the electronic band structure. arxiv.org The density of states (DOS) calculations show that the electronic states near the Fermi level are primarily composed of the d-orbitals of vanadium and the p-orbitals of sulfur. francis-press.comresearchgate.net

Interactive Data Table: Calculated Bandgap Values for VS2

| Structure | Calculation Method | Bandgap (eV) | Reference |

|---|---|---|---|

| Bulk VS2 | DFT | 0.624 | francis-press.com |

| Monolayer VS2 | DFT | 1.060 | francis-press.com |

| Monolayer VS2 | GGA | 0.05 | researchgate.net |

| Monolayer VSe2 | GGA | 0.22 | researchgate.net |

| Monolayer VTe2 | GGA | 0.20 | researchgate.net |

| Monolayer VS2 | G0W0 | 1.3 | researchgate.net |

| Monolayer VSe2 | G0W0 | 1.2 | researchgate.net |

Investigation of Magnetic Anisotropy Energy (MAE) in VS2

Magnetic Anisotropy Energy (MAE) is a critical parameter that determines the preferred orientation of magnetization in a material, a key factor for applications in spintronic devices. First-principles calculations have been employed to investigate the MAE of VS2.

For monolayer VS2, two common phases are considered: the H-phase and the T-phase. Calculations have shown that the H-phase of VS2 exhibits a significant MAE of -0.213 meV, with the negative value indicating that the preferential direction for magnetization lies within the monolayer plane. researchgate.net In contrast, the T-phase has a negligible MAE of only 0.004 meV. researchgate.net The origin of the magnetic anisotropy in the H-phase is attributed to the spin-orbit coupling interactions involving the occupied and unoccupied d-orbitals (specifically dxy and dx2-y2) of the vanadium atoms. researchgate.net

The MAE of VS2 can be influenced by external factors. For instance, doping the VS2 monolayer with iron atoms has been shown to modify the MAE. arxiv.org Similarly, forming heterostructures, such as with 2H-Cr2C, can also alter the MAE of the VS2 layer. acs.org In one such heterostructure, the in-plane magnetic anisotropy of 2H-VS2 was found to be smaller than that of the pristine monolayer. acs.org Tensile strain applied to these heterostructures can increase the in-plane magnetic anisotropy. acs.org

Theoretical Prediction of New VS2-Based Materials

Theoretical calculations are not only used to understand existing materials but also to predict the properties of new, yet-to-be-synthesized materials based on VS2. These predictions can guide experimental efforts toward creating novel materials with tailored functionalities.

One area of exploration is the creation of heterostructures. For example, DFT calculations have been used to investigate VS2/graphene heterostructures as potential anode materials for lithium-ion batteries. acs.org These theoretical studies predict a high storage capacity and low diffusion barriers for lithium ions, suggesting their potential for high-performance energy storage. acs.org Another predicted heterostructure, VS2/Blue Phosphorus, is also being explored for high-speed lithium-ion storage.

Doping is another strategy for designing new VS2-based materials. Theoretical studies have examined the effects of doping VS2 with various transition metals. For instance, first-principles calculations have been used to study the substitution of vanadium atoms with iron in a VS2 monolayer, predicting significant modifications to the electronic and magnetic properties. arxiv.org Similarly, the doping of VS2 with elements like titanium has been theoretically investigated to enhance its catalytic performance. nih.gov

Furthermore, computational studies have explored the properties of VS2-based materials for other applications. For example, the potential of VS2 as an electrode material for magnesium-ion batteries has been explored through first-principles calculations, which investigated the adsorption and interaction of magnesium ions with different forms of VS2. osti.gov Theoretical predictions have also been made for the use of two-dimensional V2S2 as an anode for alkali metal ion batteries, suggesting high theoretical capacities. researchgate.net

Computational Modeling of VS2 Surface Reactivity and Adsorption

Computational modeling provides a molecular-level understanding of the surface reactivity and adsorption characteristics of VS2, which are crucial for its application in catalysis and sensing. These models can predict how molecules and ions interact with the VS2 surface, guiding the design of more efficient and selective materials.

Hydrogen Adsorption Free Energy (ΔG_H) Calculations for Catalytic Activity

The Gibbs free energy of hydrogen adsorption (ΔG_H) is a key descriptor for the catalytic activity of a material in the hydrogen evolution reaction (HER). An ideal catalyst should have a ΔG_H value close to zero, indicating a balance between hydrogen binding and release.

Computational studies have calculated the ΔG_H on the surface of VS2 to predict its HER performance. For pristine VS2, the calculated ΔG_H is approximately 0.54 eV, suggesting that hydrogen binding is relatively strong. aip.org However, the catalytic activity can be significantly enhanced by engineering the material. For example, creating heterostructures such as VS2/ZnS can lower the ΔG_H to 0.37 eV, and a VS2/ZnS/CdS hybrid can further reduce it to 0.35 eV, indicating improved HER activity. aip.org

Doping the VS2 monolayer with other transition metals is another effective strategy. Calculations have shown that doping with titanium can lead to a ΔG_H of -0.05 eV at a specific hydrogen coverage, making its catalytic activity comparable to that of precious metal catalysts like platinum. nih.gov The catalytic performance is also dependent on the hydrogen coverage on the surface. nih.govresearchgate.net

Interactive Data Table: Calculated Hydrogen Adsorption Free Energy (ΔG_H) for VS2 and Related Materials

| Material | ΔG_H (eV) | Reference |

|---|---|---|

| Pristine VS2 | 0.54 | aip.org |

| VS2/ZnS Heterostructure | 0.37 | aip.org |

| VS2/ZnS/CdS Heterostructure | 0.35 | aip.org |

| Ti-doped VS2 monolayer (22.2% H coverage) | -0.05 | nih.gov |

| Ni-doped VS2 monolayer | Varies with H coverage | nih.gov |

Adsorption and Interaction Properties of Metal Ions on VS2

The ability of VS2 to adsorb and interact with various metal ions is crucial for its applications in batteries and sensors. osti.govresearchgate.net Computational modeling has been employed to study these interactions at a fundamental level.

First-principles calculations have been used to explore the potential of VS2 as an electrode material for magnesium-ion batteries. osti.gov These studies investigated the adsorption of magnesium ions on monolayer, double-layer, and bulk VS2, revealing strong binding in all three forms. osti.gov The calculations also showed that the VS2 systems maintain their metallic characteristics after Mg adsorption, which is beneficial for electronic conductivity in a battery electrode. osti.gov

Similarly, the adsorption of alkali metal ions such as lithium, sodium, and potassium on VS2 has been investigated. researchgate.net DFT calculations have shown that the layered structure of VS2 has a large adsorption energy and low diffusion barriers for these ions, supporting its potential as a universal host material for alkali metal-ion storage. researchgate.net For instance, in VS2/graphene heterostructures, the diffusion barriers for lithium are predicted to be considerably lower than in bulk VS2. acs.org

The introduction of dopants or defects can further tune the adsorption properties. For example, doping VS2 with transition metals like cobalt, iron, and nickel has been shown to significantly enhance the adsorption of neurotransmitter molecules, suggesting its potential for biosensing applications. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations for Thermal Stability

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the motion of atoms in a system over time, based on forces calculated directly from first-principles electronic structure calculations. This technique is particularly valuable for assessing the thermal stability of materials by observing their structural integrity at finite temperatures.

In the context of Vanadium Sulfide (B99878) (VS₂) and its related structures, AIMD simulations have been employed to verify their stability under thermal agitation. For instance, studies on single-atom catalysts supported on VS₂ monolayers have utilized AIMD to confirm the structural robustness of the composite materials. In one such study, the thermal stability of Palladium (Pd), Rhodium (Rh), and Tantalum (Ta) single atoms supported on a VS₂ monolayer (denoted as Pd@VS₂, Rh@VS₂, and Ta@VS₂) was investigated. Current time information in Surrey, GB. The simulations were conducted on a supercell at a temperature of 298.15 K for a duration of 10 picoseconds. Current time information in Surrey, GB. The results indicated that the total energy of the systems converged and the structures retained their initial coordination environments without any significant deformation or clustering of the single atoms, thereby demonstrating their thermal stability. Current time information in Surrey, GB.

Similarly, the thermal stability of sulfur-functionalized V₂C MXene (V₂CS₂), a related compound, has been confirmed through AIMD simulations, underscoring the utility of this method in verifying the viability of VS₂-based materials for various applications. scm.com These computational studies are crucial as they predict the behavior of the material under operational conditions, which is a key factor for its practical implementation.

Table 1: AIMD Simulation Parameters for Thermal Stability Analysis of VS₂-Based Systems (Note: This table is interactive. You can sort the data by clicking on the headers.)

Non-Equilibrium Green's Function (NEGF) for Spin Transport Properties

The Non-Equilibrium Green's Function (NEGF) formalism, often combined with Density Functional Theory (DFT), is a state-of-the-art method for investigating quantum transport phenomena in nanoscale devices. spiedigitallibrary.orgarxiv.org It is particularly well-suited for studying spin-dependent transport, which is the foundation of spintronics. This approach allows for the calculation of properties such as spin-polarized currents, spin polarization, and magnetoresistance. spiedigitallibrary.orgspiedigitallibrary.org

The application of the DFT-NEGF framework to a modeled two-terminal device based on VS₂ has provided significant insights into its potential for spintronic applications. spiedigitallibrary.orgspiedigitallibrary.org In a theoretical study, the spin transport properties of a VS₂-based device were investigated. spiedigitallibrary.orgspiedigitallibrary.org The researchers analyzed the spin filtering effect by calculating the spin polarization (SP) and magnetoresistance (MR) as a function of the applied bias voltage. spiedigitallibrary.orgspiedigitallibrary.org

For a ballistic (unobstructed) device, a spin polarization of 36% was observed within a bias voltage range of 0.3 V to 0.5 V. spiedigitallibrary.orgspiedigitallibrary.org Remarkably, when a potential barrier with a height twice the Fermi level of VS₂ was introduced into the device channel, the spin polarization increased to 63%. spiedigitallibrary.orgspiedigitallibrary.org Similarly, the magnetoresistance for the ballistic device was found to increase from 60% to 76% with the introduction of a large barrier height within the same bias range. spiedigitallibrary.orgspiedigitallibrary.org The peak current density in these simulations was on the order of 10 A/µm². spiedigitallibrary.org These findings underscore the promise of VS₂ as a material for spintronic components, where the ability to control and filter electron spin is paramount. spiedigitallibrary.orgspiedigitallibrary.org

Table 2: Calculated Spin Transport Properties of a Modeled VS₂ Device using DFT-NEGF (Note: This table is interactive. You can sort the data by clicking on the headers.)

Advanced Electronic Properties and Phenomena in Vanadium Sulfide Vs2

Electronic Band Structure and Bandgap Engineering in VS2

The arrangement of electron energy levels, known as the electronic band structure, dictates whether a material behaves as a conductor, semiconductor, or insulator. francis-press.com In VS2, this structure is particularly sensitive to its physical form.

The nature of the bandgap—whether direct or indirect—is determined by the alignment of the conduction band minimum (CBM) and the valence band maximum (VBM) in momentum space (k-space). wikipedia.org In a direct bandgap, the CBM and VBM occur at the same k-vector, allowing for efficient light emission. wikipedia.org In an indirect bandgap, they are at different k-vectors, meaning a momentum change, typically involving a phonon, is required for an electron to transition across the gap. wikipedia.org

Theoretical calculations based on first principles have been employed to determine the bandgap characteristics of VS2. One study indicates that bulk VS2 is an indirect bandgap semiconductor with a calculated bandgap of 0.624 eV. francis-press.com In this case, the valence-band maximum (VBM) is located at the G point, while the conduction-band minimum (CBM) is found at the H or K point of the Brillouin zone. francis-press.com The same study suggests that monolayer VS2 is also an indirect bandgap semiconductor, but with a larger bandgap of 1.060 eV. francis-press.com Here, the VBM is located between the F and Q points, and the CBM is between the F and G points. francis-press.com

However, other research presents a contrasting view, suggesting a transition in electronic properties with dimensionality. For instance, some findings indicate that while bulk H-phase VS2 is a semiconductor, its monolayer counterpart exhibits semimetallic, gap-free properties. acs.org This transition from an indirect bandgap in the bulk to a different electronic state in the monolayer is a phenomenon observed in other TMDs, such as MoS2, and is often attributed to quantum confinement effects. asu.edu The discrepancy in findings highlights the sensitivity of VS2's electronic structure to the specific theoretical models and experimental conditions.

Bandgap Characteristics of VS2

| Material Form | Bandgap Type | Calculated Bandgap (eV) | Source |

|---|---|---|---|

| Bulk VS2 (H-Phase) | Indirect | ~0.6 | acs.org |

| Bulk VS2 | Indirect | 0.624 | francis-press.com |

| Monolayer VS2 | Indirect | 1.060 | francis-press.com |

| Monolayer VS2 (H-Phase) | Semimetallic (Gap-free) | N/A | acs.org |

Vanadium sulfide (B99878) can exist in different crystal structures, or polytypes, most notably the trigonal prismatic (H-phase) and octahedral (T-phase). ibs.re.krresearching.cn These phases exhibit fundamentally different electronic properties.

First-principles calculations show that the T-phase of monolayer VS2 is metallic, while the H-phase is an indirect semiconductor with a small bandgap calculated to be around 0.187 eV. ibs.re.kr The metallic nature of the 1T phase is attributed to distinct electron-electron correlations among the vanadium atoms. researching.cnjos.ac.cn This metallic character makes 1T-VS2 a promising material for applications requiring high electrical conductivity. researching.cnjos.ac.cn

Furthermore, quantum size effects can induce electronic transitions. Studies based on spin-polarized density functional theory have shown that downsizing from a bilayer to a monolayer of H-phase VS2 can cause a transition from a metallic to a semimetallic state. arxiv.orgaip.org Some calculations for bulk VS2, despite identifying an indirect bandgap, also note that the position of the valence band top suggests certain metallic properties. francis-press.com This dual character underscores the complex electronic nature of VS2, which can be modulated by controlling its phase and thickness. researchgate.net

Electronic Properties of VS2 Phases

| Phase | Dimensionality | Electronic Property | Calculated Bandgap (eV) | Source |

|---|---|---|---|---|

| T-Phase | Monolayer | Metallic | N/A | ibs.re.kr |

| H-Phase | Monolayer | Semiconductor | 0.187 | ibs.re.kr |

| H-Phase | Bilayer | Metallic | N/A | arxiv.orgaip.org |

| H-Phase | Monolayer | Semimetallic | N/A | arxiv.orgaip.org |

The electronic band structure of VS2 can be intentionally modified through bandgap engineering techniques like doping and applying strain. nih.gov Applying a biaxial strain to a VS2 monolayer can induce a phase transition. ibs.re.kr For example, at room temperature, a small tensile strain of about 2% can be sufficient to trigger a transition from the semiconducting H-phase to the metallic T-phase. ibs.re.kr

Doping, the intentional introduction of impurities, is another powerful tool. researchgate.net Substituting vanadium atoms with other elements can significantly alter the electronic properties. First-principles calculations have shown that doping a VS2 monolayer with chromium (Cr) decreases its indirect energy bandgap. researchgate.net Doping with molybdenum (Mo) or tungsten (W) can eliminate the bandgap entirely, inducing a strong metallic character. researchgate.net Similarly, introducing iron (Fe) as a dopant in a VS2 monolayer can significantly modify the electronic band structure, leading to a decrease in the energy bandgap. arxiv.orgresearchgate.net Hole doping has been shown to potentially induce a structural phase transition from the 2H to the 1T phase, resulting in a shift from a half-metal to a normal metal. researchgate.net These findings demonstrate that both strain and doping are effective strategies for tuning the electronic and magnetic properties of VS2 for specific applications. nih.govarxiv.org

Density of States (DOS) and Electronic Orbital Contributions in VS2

The Density of States (DOS) describes the number of available electronic states at each energy level. wikipedia.org A high DOS at a particular energy indicates that many states are available for occupation. wikipedia.org For VS2, analyzing the DOS provides insight into its metallic or semiconducting nature and the contributions of different atomic orbitals to its electronic structure.

Calculations show that for metallic phases of VS2, such as the 1T phase, there is a non-zero density of states at the Fermi level, which confirms their conductive character. osti.govresearchgate.net In contrast, semiconducting phases like H-VS2 exhibit a bandgap, which is a region of zero density of states separating the valence and conduction bands. bilkent.edu.tr

Orbital-projected DOS calculations reveal the specific contributions of vanadium and sulfur atoms. For the H-VS2 monolayer, the electronic states are primarily composed of contributions from the d-orbitals of vanadium (V) and the p-orbitals of sulfur (S). bilkent.edu.tr The interaction between these orbitals defines the electronic and magnetic properties of the material. bilkent.edu.tr Studies on Mg-adsorbed VS2 for battery applications also utilize DOS to understand the electronic interactions, showing that all forms (monolayer, bilayer, and bulk) maintain metallic characteristics after magnesium adsorption, which is beneficial for electronic conductivity. osti.gov

Charge Transport Mechanisms in Vanadium Sulfide (VS2) Systems

The mechanisms of charge transport in VS2 are closely linked to its electronic structure, particularly its phase. The ability to support fast electron and ion movement makes it a material of interest for energy storage and electronic devices. researchgate.netmdpi.com

The 1T phase of VS2 is known for its metallic nature, which provides superior in-plane electronic conductivity. researching.cnjos.ac.cn This high conductivity creates continuous pathways for efficient electron transport. researching.cnjos.ac.cn This is a significant advantage in applications like sodium-ion and zinc-ion batteries, where rapid electron transfer is crucial for performance. jos.ac.cnresearchgate.net

The layered crystal structure of VS2, characterized by S-V-S sandwiches held together by weak van der Waals forces, creates open channels between the layers. mdpi.com This structure facilitates fast diffusion of ions. researchgate.netmdpi.com The combination of high electronic conductivity and rapid ion diffusion kinetics makes VS2 an attractive material for electrochemical applications. researchgate.netmdpi.com The synergy between the 2D nanosheet morphology and the intrinsic metallic conductivity of phases like 1T-VS2 shortens diffusion lengths and provides a robust framework for ion intercalation and deintercalation. jos.ac.cn

Charge Transfer at VS2 Heterointerfaces

The formation of heterostructures by interfacing VS2 with other materials creates opportunities to modulate its electronic properties through charge transfer. The metallic nature of 1T-VS2, with its abundance of active sites, makes it a compelling component in such heterointerfaces. mdpi.comoaepublish.com

Research into VS2/MoS2 heterostructures has demonstrated that the formation of a built-in electric field at the interface can significantly accelerate charge transfer kinetics. bohrium.com Density functional theory (DFT) calculations indicate that these heterojunctions lead to a rearrangement of the energy bands, facilitating faster reaction kinetics and more than doubling the Li adsorption energy compared to a bare MoS2 surface. bohrium.com This enhanced charge transfer is crucial for applications such as high-energy lithium-ion batteries. bohrium.com

Furthermore, the interaction at the interface between VS2 and other materials, such as NiS2, can induce electronic shifts. X-ray photoelectron spectroscopy (XPS) analysis of NiS2/VS2 heterostructures revealed a positive shift in the binding energies of V⁴⁺ 2p peaks, which is indicative of electronic interactions and charge transfer between the two sulfides. mdpi.com Similarly, creating heterointerfaces with materials like nickel-iron layered double hydroxide (B78521) (NiFe LDH) can lower the charge transfer resistance, enhancing electrocatalytic activity. mdpi.com

The table below summarizes key findings related to charge transfer at VS2 heterointerfaces.

| Heterostructure | Key Findings | Reference |

| VS2/MoS2 | Formation of a built-in electric field accelerates charge transfer kinetics; enhanced Li adsorption energy. | bohrium.com |

| NiS2/VS2 | Positive shift in V⁴⁺ 2p XPS peaks indicates electronic interaction and charge transfer. | mdpi.com |

| NiFe LDH/NiS2/VS2 | Reduced charge transfer resistance, leading to enhanced electrocatalytic activity. | mdpi.com |

Charge Density Wave (CDW) Phenomena in 2D VS2